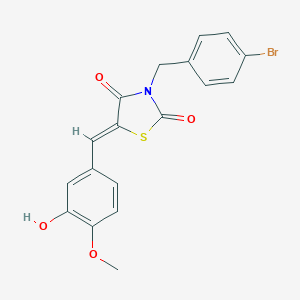
3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the thiazolidinedione class of compounds, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ by this compound leads to the upregulation of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. It has also been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to activate PPARγ, which is a crucial regulator of glucose and lipid metabolism. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential area of research is the development of more potent and selective PPARγ agonists based on the structure of this compound. Another area of research is the investigation of the anticancer properties of this compound and its potential use in cancer treatment. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound.
合成方法
The synthesis of 3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 4-bromobenzylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with thiosemicarbazide in ethanol to form the thiazolidine-2,4-dione ring. The final product is obtained after purification by recrystallization.
科学研究应用
3-(4-Bromobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific research fields. This compound has been found to exhibit anti-inflammatory, antioxidant, and antidiabetic properties. It has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
属性
分子式 |
C18H14BrNO4S |
|---|---|
分子量 |
420.3 g/mol |
IUPAC 名称 |
(5Z)-3-[(4-bromophenyl)methyl]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14BrNO4S/c1-24-15-7-4-12(8-14(15)21)9-16-17(22)20(18(23)25-16)10-11-2-5-13(19)6-3-11/h2-9,21H,10H2,1H3/b16-9- |
InChI 键 |
WXUKXNRYVWDTIH-SXGWCWSVSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302273.png)
![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302274.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302277.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide](/img/structure/B302278.png)
![N-(3,4-dimethylphenyl)-2-{4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B302279.png)
![2-[4-(2-benzoylcarbohydrazonoyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302280.png)
![2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302282.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B302283.png)
![N'-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302284.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302288.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302290.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302291.png)
![N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302292.png)
![N'-{3-nitro-4-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302293.png)